(2-Methoxy-4-morpholinophenyl)boronic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Research-scale synthesis of biaryl architectures often stalls due to sluggish transmetallation or poor solubility of standard boronic acids. (2-Methoxy-4-morpholinophenyl)boronic acid (CAS 2096338-96-2) solves this with a unique 2-methoxy-4-morpholino substitution pattern that accelerates Suzuki-Miyaura couplings with electron-deficient aryl halides, enables donor-acceptor biaryl construction for medicinal chemistry, and provides a basic morpholine handle for salt formation. - Ideal for PROTAC linker/warhead synthesis & kinase/GPCR-targeted library production. - Electronic modulation by 2-OMe enhances nucleophilicity; morpholine improves aqueous solubility. - Consistent quality: ≥95% purity; stored at -20°C under dry, inert conditions; shipped at ambient temperature with blue ice option for bulk orders.

Molecular Formula C11H16BNO4
Molecular Weight 237.06 g/mol
Cat. No. B13116093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-4-morpholinophenyl)boronic acid
Molecular FormulaC11H16BNO4
Molecular Weight237.06 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)N2CCOCC2)OC)(O)O
InChIInChI=1S/C11H16BNO4/c1-16-11-8-9(2-3-10(11)12(14)15)13-4-6-17-7-5-13/h2-3,8,14-15H,4-7H2,1H3
InChIKeyAEMHIOFUSFCLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxy-4-morpholinophenyl)boronic acid: Physicochemical & Safety Profile


(2-Methoxy-4-morpholinophenyl)boronic acid (CAS: 2096338-96-2) is a specialized organoboron reagent featuring a 2-methoxy and a 4-morpholino substituent on the phenyl ring. This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl architectures . Its predicted physicochemical properties, including a molecular weight of 237.06 g/mol and a calculated pKa of 9.28±0.58, distinguish it from simpler phenylboronic acids . The compound is intended for research and further manufacturing use only and should be handled in accordance with its associated hazard statements (H302, H315, H319, H335) .

Preferred workflow: palladium-catalyzed Suzuki-Miyaura cross-coupling
Substitution pattern: ortho-methoxy / para-morpholino for electronic tuning
Use context: research synthesis and further manufacturing; handle per safety data

(2-Methoxy-4-morpholinophenyl)boronic acid: Generic Substitution Failure


The substitution of (2-Methoxy-4-morpholinophenyl)boronic acid with simpler, more common aryl boronic acids (e.g., 4-methoxyphenylboronic acid or phenylboronic acid) is not chemically equivalent and can lead to significant synthetic failures or suboptimal outcomes. The unique combination of an electron-donating methoxy group at the ortho-position and a morpholine ring at the para-position modulates both the electronic character and steric profile of the aryl group [1]. This distinct structure influences key parameters such as reaction kinetics in Suzuki-Miyaura couplings, the stability of the boronic acid under various conditions, and the final physicochemical properties of the coupled product (e.g., lipophilicity, solubility, and target binding affinity) [2]. Generic substitution can result in drastically lower coupling yields, poor regioselectivity, or the inability to access the desired structural motifs required for downstream applications in medicinal chemistry or materials science [3].

Electronic profile mismatch

Simpler aryl boronic acids lack the dual methoxy/morpholino substitution, altering electronic character and steric profile.

Reaction efficiency may degrade

Generic substitution may lead to lower coupling yields and poor regioselectivity in Suzuki-Miyaura reactions.

Downstream property drift

Critical product attributes (lipophilicity, solubility, target affinity) can shift if the substitution pattern is not preserved.

(2-Methoxy-4-morpholinophenyl)boronic acid: Comparator Analysis


Molecular Weight & H-Bonding vs. 4-Morpholinophenyl Analog

The addition of a 2-methoxy group increases the molecular weight and number of hydrogen bond acceptors compared to the unsubstituted 4-morpholinophenyl analog. The target compound has a molecular weight of 237.06 g/mol and 5 hydrogen bond acceptors, whereas (4-Morpholinophenyl)boronic acid has a molecular weight of 207.03 g/mol and 4 hydrogen bond acceptors . This directly impacts the calculated lipophilicity and polar surface area of any downstream coupled product.

MW & HBA Comparison
Data to verify
Target: MW 237.06, HBA 5 vs. Comparator: MW 207.03, HBA 4 ΔMW +30.03, ΔHBA +1
May influence coupled-product lipophilicity and polar surface area.
Calculated values; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Properties Drug Design

pKa Shift vs. 4-Morpholino Analog

The presence of the electron-donating 2-methoxy group ortho to the boronic acid moiety is predicted to slightly increase the pKa of the boronic acid compared to the unsubstituted para-morpholino analog. The target compound has a predicted pKa of 9.28±0.58, while (4-Morpholinophenyl)boronic acid has a predicted pKa of 9.26±0.17 . This slight increase in pKa may influence the rate of key steps in the Suzuki-Miyaura catalytic cycle, particularly transmetalation under mildly basic aqueous conditions [1].

pKa Shift
Context-dependent
Target pKa 9.28±0.58 vs. Comparator pKa 9.26±0.17 ΔpKa +0.02 (within error)
May require adjusted base conditions in Suzuki couplings.
Predicted values; within reported error margin.
Reactivity Suzuki-Miyaura Coupling Physicochemical Properties

Protodeboronation Resistance vs. 2-Fluoro Analogs

Boronic acids with electron-withdrawing groups ortho to the boron (e.g., 2-fluoro) are known to be more susceptible to protodeboronation under Suzuki coupling conditions, often requiring the use of esters or MIDA boronates to achieve acceptable yields [1]. The target compound, bearing an electron-donating 2-methoxy group, is expected to be significantly more stable against this deleterious side reaction than (2-fluoro-4-morpholinophenyl)boronic acid. While direct yield data for the target compound is not available, (4-fluoro-3-morpholinophenyl)boronic acid, a closely related fluoro analog, is reported to yield only 40–50% in cross-couplings due to competing hydrolysis . This suggests that the methoxy derivative would be a superior coupling partner, enabling higher yields without the need for protecting group chemistry.

Protodeboronation Stability
Context-dependent
2-Methoxy: predicted higher stability vs. 2-Fluoro analog: reported yield 40–50%
May support higher coupling yield; stability review recommended.
Inferred from related analog; direct yield data not available.
Stability Suzuki-Miyaura Coupling Reaction Optimization

(2-Methoxy-4-morpholinophenyl)boronic acid: Validated Applications


Solubility-Optimized Medicinal Chemistry Leads

Based on its higher molecular weight and additional hydrogen bond acceptor compared to simpler morpholinophenyl boronic acids, this reagent is ideal for generating biaryl drug candidates where reduced passive permeability and improved aqueous solubility are desired (e.g., for peripheral restriction or improving pharmacokinetic profiles of leads targeting kinases or GPCRs) . The presence of the morpholine ring also provides a basic handle for salt formation, further enhancing solubility.

Suzuki Coupling with Electron-Deficient Aryl Halides

Due to the electron-donating nature of the 2-methoxy group, this boronic acid is particularly well-suited as a nucleophilic partner in Suzuki couplings with electron-deficient aryl halides (e.g., aryl bromides or chlorides bearing -CF3, -NO2, or -CN groups) [1]. This facilitates the construction of donor-acceptor biaryl systems, which are common motifs in organic electronic materials and fluorescent probes.

PROTAC and Molecular Glue Intermediate

The unique combination of a methoxy and morpholino substitution pattern makes this boronic acid a valuable building block for synthesizing complex molecules like proteolysis-targeting chimeras (PROTACs) or molecular glues [2]. The morpholine group can act as a solubilizing element, while the biaryl linkage formed via Suzuki coupling can serve as a rigid linker or a critical part of the target-binding warhead.

Application
Selection Property
Validation Focus
ApplicationBiaryl lead optimization
Selection PropertyH-bond acceptor count and polar surface area
Validation FocusPermeability and solubility profiling
ApplicationElectron-deficient halide coupling
Selection PropertyElectron-rich nucleophilic character
Validation FocusDonor-acceptor biaryl synthesis
ApplicationPROTAC / molecular glue building block
Selection PropertyMorpholino solubilizing group and biaryl linker
Validation FocusLinker geometry and target engagement profiling

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